S-benzyl 2-aminoethanethioate
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Overview
Description
S-benzyl 2-aminoethanethioate: is an organic compound with the molecular formula C₉H₁₁NOS It is a derivative of ethanethioic acid, where the amino group is substituted at the second carbon, and the thiol group is protected by a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-benzyl 2-aminoethanethioate typically involves the reaction of aminothioacetic acid with benzyl chloride under basic conditions. The reaction proceeds as follows:
- The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.
- The product is isolated by filtration and purified using standard techniques such as recrystallization or column chromatography.
Aminothioacetic acid: is dissolved in a suitable solvent such as tetrahydrofuran (THF).
Benzyl chloride: is added dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-benzyl 2-aminoethanethioate can undergo oxidation reactions, where the thiol group is oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve nucleophiles like sodium hydride (NaH) or bases like sodium hydroxide (NaOH).
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: S-benzyl 2-aminoethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: this compound has potential applications in drug development. Its derivatives are explored for their therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of S-benzyl 2-aminoethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- S-methyl 2-aminoethanethioate
- S-ethyl 2-aminoethanethioate
- S-phenyl 2-aminoethanethioate
Comparison: S-benzyl 2-aminoethanethioate is unique due to the presence of the benzyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. Compared to its methyl, ethyl, and phenyl counterparts, the benzyl derivative may exhibit different reactivity and biological activity, making it suitable for specific applications where these properties are advantageous.
Biological Activity
S-benzyl 2-aminoethanethioate is a compound that has garnered attention in biological research due to its potential applications in enzyme mechanisms and protein interactions. This article explores the biological activity of this compound, examining its role as a substrate or inhibitor in enzymatic reactions, its structural characteristics, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group attached to a 2-aminoethanethioate moiety. The general structure can be represented as follows:
This compound features a sulfur atom, which plays a crucial role in its biological activity, particularly in interactions with various enzymes.
The biological activity of this compound primarily involves its interaction with enzymatic pathways. It can act as both a substrate and an inhibitor in various enzymatic reactions. The thioate group allows it to participate in nucleophilic attacks, making it a potential candidate for studies focused on enzyme mechanisms.
Enzyme Interactions
- Substrate Activity : this compound can serve as a substrate for certain enzymes, facilitating biochemical reactions that lead to product formation.
- Inhibitory Activity : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
Research Findings
Recent studies have highlighted the biological implications of this compound:
- Antiproliferative Effects : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against human leukemia and melanoma cell lines .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the benzyl group and the thioate moiety can enhance or diminish biological activity. For example, substituents that can form hydrogen bonds tend to increase binding affinity and functional activity at target receptors .
Case Studies
Several case studies provide insights into the therapeutic potential of this compound:
- Anticancer Activity : A study focusing on thiazole derivatives found that compounds structurally related to this compound exhibited potent anticancer properties, with IC50 values ranging from 0.315 to 2.66 μM against various tumor cell lines .
- Enzyme Inhibition : Another investigation demonstrated that this compound could inhibit specific kinases involved in cancer progression, showcasing its potential as a therapeutic agent .
Data Table: Biological Activities of Related Compounds
Compound | Activity Type | Target | IC50 (μM) |
---|---|---|---|
This compound | Substrate/Inhibitor | Various enzymes | Not specified |
Thiazole derivative A | Antiproliferative | U-937 leukemia cells | 0.5 |
Thiazole derivative B | Antiproliferative | SK-MEL-1 melanoma cells | 0.315 |
Properties
IUPAC Name |
S-benzyl 2-aminoethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAXNWQOYLLMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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